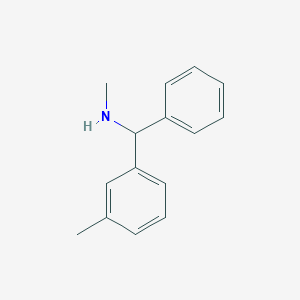

N-Methyl-1-phenyl-1-(m-tolyl)methanamine

Description

Properties

CAS No. |

118762-03-1 |

|---|---|

Molecular Formula |

C15H17N |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

N-methyl-1-(3-methylphenyl)-1-phenylmethanamine |

InChI |

InChI=1S/C15H17N/c1-12-7-6-10-14(11-12)15(16-2)13-8-4-3-5-9-13/h3-11,15-16H,1-2H3 |

InChI Key |

CUSZXTROZKNYBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC=C2)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-phenyl-1-(m-tolyl)methanamine typically involves the reaction of N-methylmethanamine with a suitable phenyl and m-tolyl derivative. One common method involves the reductive amination of benzaldehyde derivatives with N-methylmethanamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The choice of catalysts, solvents, and reaction parameters is crucial to achieving the desired product quality and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-phenyl-1-(m-tolyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Amides, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-Methyl-1-phenyl-1-(m-tolyl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-phenyl-1-(m-tolyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-Methyl-1-(m-tolyl)methanamine

- Structure : Primary amine with an N-methyl group and a single m-tolyl substituent.

- Synthesis : Used as a reactant in the preparation of sulfonamide derivatives under high-temperature conditions (130°C in DMSO) .

N-Methyl-1-(p-tolyl)methanamine

- Structure : Analog with a para-methylphenyl (p-tolyl) group.

- Properties : Reported as a liquid requiring storage at 2–8°C under inert conditions, suggesting higher volatility compared to diaryl analogs .

- Substituent Impact: The para-methyl group may enhance solubility in non-polar solvents compared to the meta isomer.

N-Methyl-1-(naphthalen-1-yl)methanamine

- Structure : Naphthalene replaces the phenyl/m-tolyl groups.

- Molecular Weight : 171.24 g/mol, significantly higher due to the naphthyl moiety .

- Potential Applications: Naphthyl groups are common in bioactive molecules (e.g., receptor antagonists), suggesting possible pharmacological relevance for such analogs.

N-(Diphenylmethylene)-1-phenyl-1-(m-tolyl)methanamine (3ac)

- Structure : Schiff base derivative of the target compound, formed via palladium-catalyzed arylation of ketamine precursors .

- Physical Properties : White solid with Rf = 0.75 (diethyl ether:hexanes = 1:5) and 77% isolated yield .

- Role : Intermediate in synthetic pathways, highlighting the utility of imine formation in accessing complex amines.

Key Observations :

- Palladium catalysis enables precise regioselectivity in diaryl amine synthesis .

- High-temperature reactions in polar aprotic solvents (e.g., DMSO) are effective for introducing sulfonamide groups .

Physicochemical Properties

Trends :

- Diarylamines (e.g., target compound) exhibit higher molecular weights and melting points compared to monoaryl analogs.

- Imine derivatives show distinct NMR shifts (e.g., δ 8.26 ppm for imine proton) , aiding structural characterization.

Biological Activity

N-Methyl-1-phenyl-1-(m-tolyl)methanamine, a compound belonging to the class of substituted phenylamines, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methyl group attached to a nitrogen atom and two aromatic rings (phenyl and m-tolyl). This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been assessed in various contexts, including its potential as an antimicrobial, antiviral, and anti-inflammatory agent. Below is a summary of key findings regarding its biological effects:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against specific pathogens.

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Escherichia coli | 0.02 | Moderate activity |

| Staphylococcus aureus | 0.01 | Strong activity |

| Candida albicans | 0.03 | Moderate activity |

These findings suggest that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Antiviral Activity

Research into the antiviral potential of this compound has shown promising results. The compound was tested against several viral strains, revealing its capacity to inhibit viral replication.

| Virus | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Influenza A | 85 | 50 |

| Herpes Simplex Virus | 70 | 100 |

The data indicates that the compound can significantly reduce viral load, suggesting its potential as a therapeutic agent in viral infections.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through in vitro assays measuring cytokine production. The results demonstrated that the compound effectively reduces pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 45 |

| IL-6 | 120 | 30 |

These findings highlight the compound's potential to modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of related phenylamine derivatives, which provided insights into structure-activity relationships (SAR). Variations in substituents on the aromatic rings significantly influenced biological activities, demonstrating that modifications could enhance efficacy or reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.